Methoxy Positional Isomerism: Para-Methoxy AR Agonist Activity vs. Meta- and Ortho-Methoxy Analogs
The para-methoxy substitution on the phenylpropanamide side chain of the target compound confers an AR agonist IC50 of 12.5 μM. This is 1.5-fold weaker than the meta-methoxy analog (IC50 = 8.3 μM) but 1.5-fold more potent than the ortho-methoxy isomer (IC50 = 18.7 μM). The 3,4-dimethoxy variant shows intermediate activity (IC50 = 15.2 μM) [1]. This data establishes a rank-order of methoxy positional potency: meta > para > dimethoxy(3,4) > ortho.
| Evidence Dimension | AR agonist activity (IC50, μM) |
|---|---|
| Target Compound Data | 12.5 μM (para-methoxy substitution) |
| Comparator Or Baseline | Meta-methoxy analog: 8.3 μM; Ortho-methoxy analog: 18.7 μM; 3,4-dimethoxy analog: 15.2 μM |
| Quantified Difference | 1.5-fold less potent than meta-methoxy; 1.5-fold more potent than ortho-methoxy; 1.2-fold more potent than 3,4-dimethoxy |
| Conditions | In vitro AR agonist assay; specific cell line and experimental conditions as reported in MDPI Molecules 2019 [1]. |
Why This Matters
When selecting a benzimidazole-propanamide for androgen receptor-focused research, the para-methoxy isomer provides a defined intermediate potency that avoids the super-physiological activation (8.3 μM meta) or near-inactive threshold (18.7 μM ortho), enabling dose-response window optimization.
- [1] MDPI Molecules. 2019;24(23):4227. Methoxy positional SAR for aryl-propanamide AR agonists. DOI: 10.3390/molecules24234227. View Source
